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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hygroscopic nature of maltose
monohydrate, a common excipient in pharmaceutical formulations. Understanding its
interaction with moisture is critical for ensuring the stability, efficacy, and shelf-life of drug
products. This document outlines the fundamental principles of hygroscopicity, presents
gquantitative data on moisture sorption, details relevant experimental protocols, and visualizes
key concepts to support formulation development.

Introduction to Maltose Monohydrate and its
Hygroscopicity

Maltose monohydrate is a disaccharide composed of two a-D-glucose units. It is widely used
in the pharmaceutical industry as a binder, diluent, and sweetening agent in oral solid dosage
forms.[1] Its "monohydrate” designation indicates the presence of one molecule of water for
every molecule of maltose in its crystalline structure.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the
surrounding environment. For pharmaceutical excipients like maltose monohydrate, this
property can be both beneficial and detrimental. While it can help to stabilize the moisture
content within a formulation, excessive moisture uptake can lead to physical and chemical
instabilities, such as caking, changes in dissolution rate, and degradation of the active

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7812399?utm_src=pdf-interest
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/354/082/m5895pis.pdf
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7812399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the hygroscopic
behavior of maltose monohydrate is paramount.

Physicochemical Properties of Maltose
Monohydrate

A summary of the key physicochemical properties of maltose monohydrate is presented in
Table 1.

Property Value Reference
Chemical Formula C12H22011-H20 [1]
Molecular Weight 360.31 g/mol [1]
Appearance White crystalline powder [1]
Melting Point 102-103 °C (monohydrate) [1]
Solubility in Water 1.080 g/mL (20 °C) [1]

Quantitative Analysis of Moisture Sorption

The interaction of maltose monohydrate with atmospheric moisture can be quantified through
moisture sorption isotherms. These isotherms plot the equilibrium moisture content of the
material as a function of the relative humidity (RH) at a constant temperature.

While a complete moisture sorption-desorption isotherm data table for pure crystalline maltose
monohydrate is not readily available in the public literature, Table 2 provides representative
data for a 50:50 blend of sucrose and maltose at various temperatures, and Table 3 presents
estimated equilibrium moisture content for amorphous maltose at 25°C, derived from graphical
data. This data illustrates the general trend of increasing moisture content with increasing
relative humidity.

Table 2: Equilibrium Moisture Content (% w/w) of a Sucrose/Maltose (50:50) Blend at Various
Relative Humidities and Temperatures[3]
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Relative Humidity

(%) 75°F (24°C) 86°F (30°C) 100°F (38°C)
56 6.0 8.5 10.2

75

90 40.0 33.5 34.3

Note: Data for 75% RH was not provided in the source material.

Table 3: Estimated Equilibrium Moisture Content (% w/w) of Amorphous Maltose at 25°C (Data
extracted from graphical representation in Wu et al., 2020)[4]

Equilibrium Moisture

Water Activity (aw) Relative Humidity (%)
Content (% wiw)

0.130 13.0 ~2.5

0.225 22.5 ~4.0

0.330 33.0 ~5.5

0.440 44.0 ~7.0

0.534 53.4 ~9.0

0.645 64.5 ~12.0

0.750 75.0 ~16.0

Critical Relative Humidity and Physical Stability

The Critical Relative Humidity (CRH) is a critical parameter for hygroscopic materials. It is the
RH above which a substance will begin to absorb a significant amount of moisture, potentially
leading to deliquescence (dissolving in the absorbed water). For amorphous materials, a
related concept is the glass transition, where the material changes from a rigid, glassy state to
a more rubbery state, which can impact stability.
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For maltose, the glass transition has been observed to occur at approximately 30% RH at
25°C. Another study suggests a critical water activity (a*w) of around 0.35, which corresponds
to a critical relative humidity of 35%. Exceeding this threshold can lead to undesirable physical

changes in formulations containing maltose monohydrate.

The physical stability of maltose monohydrate is therefore highly dependent on both
temperature and relative humidity. The relationship between these factors and the physical
state of maltose is illustrated in the following diagram.

< CRH (~30-35%)

it Conilitens Physical State of Maltose Monohydrate

Relative Humidity (RH) ERH{~36-35%) g Stable Crystalline Solid
.
=
Controlled Further Increase in RH/Temp Potential for Caking / Deliquescence
Temperature =

Glass Transition / Increased Mobility

Increase

Click to download full resolution via product page

Figure 1. Relationship between environmental conditions and the physical state of maltose

monohydrate.

Experimental Protocols

Accurate characterization of the hygroscopic nature of maltose monohydrate relies on
standardized experimental protocols. The following sections detail the methodologies for two

key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of
vapor uptake by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption-desorption isotherm of maltose monohydrate.
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Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-
controlled chamber, and a data acquisition system.

Methodology:

o Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of maltose
monohydrate powder into the DVS sample pan.

o Drying/Equilibration: Dry the sample in the DVS chamber under a stream of dry nitrogen (0%
RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes
the dry weight of the sample.

» Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH
increments from 0% to 90% RH). At each RH step, allow the sample to equilibrate until the
rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the
equilibrium mass at each step.

o Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90%
back to 0% RH, again allowing for equilibration and recording the mass at each step.

o Data Analysis: Plot the equilibrium moisture content (calculated as the percentage change in
mass from the dry weight) against the relative humidity to generate the sorption and
desorption isotherms.

The following diagram illustrates the typical workflow for a DVS experiment.
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Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Water Activity (aw) Measurement

Water activity is a measure of the "free" or "available" water in a sample and is a critical
parameter for predicting microbial growth and chemical stability.

Objective: To determine the water activity of a maltose monohydrate sample.
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Apparatus: A water activity meter (e.qg., chilled-mirror dew point or capacitance sensor).
Methodology:

o Calibration: Calibrate the water activity meter according to the manufacturer's instructions
using certified salt standards.

o Sample Preparation: Place a sufficient amount of the maltose monohydrate powder into a
sample cup to cover the bottom.

o Equilibration: Seal the sample cup in the measurement chamber of the water activity meter.
Allow the sample to equilibrate with the headspace in the chamber. The instrument will
monitor the vapor pressure until it stabilizes.

e Measurement: The instrument measures the equilibrium relative humidity (ERH) of the
headspace and calculates the water activity using the formula: aw = ERH / 100.

e Recording: Record the water activity and the temperature at which the measurement was
taken.

Implications for Formulation Development

The hygroscopic nature of maltose monohydrate has several important implications for the
development of pharmaceutical formulations:

» Storage and Handling: To prevent moisture-induced physical changes, maltose
monohydrate and formulations containing it should be stored in well-closed containers in a
cool, dry place, preferably at a relative humidity below its critical threshold.

e Manufacturing Processes: Manufacturing processes such as wet granulation should be
carefully controlled to manage the moisture content of the final product. High humidity
environments during manufacturing can lead to handling and processing issues.

» Excipient Compatibility: The hygroscopicity of maltose monohydrate can influence the
stability of moisture-sensitive APIs. It is crucial to assess the compatibility of maltose
monohydrate with the API and other excipients in the formulation.
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e Packaging: The choice of packaging is critical for protecting formulations containing maltose
monohydrate from atmospheric moisture. The use of packaging materials with a low
moisture vapor transmission rate is recommended.

Conclusion

Maltose monohydrate is a versatile pharmaceutical excipient, but its hygroscopic nature
requires careful consideration during formulation development, manufacturing, and storage. By
understanding its moisture sorption behavior, critical relative humidity, and the impact of
environmental conditions, researchers and drug development professionals can formulate
robust and stable dosage forms. The experimental protocols and data presented in this guide
provide a framework for the systematic evaluation of the hygroscopicity of maltose
monohydrate and its impact on product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/354/082/m5895pis.pdf
https://www.researchgate.net/figure/a-Equilibrium-moisture-contents-vs-equilibrium-relative-humidity-at-25-BULLET-C-for_fig3_236143510
https://www.cerealsgrains.org/publications/cc/backissues/1973/Documents/chem50_512.pdf
https://www.researchgate.net/publication/344678467_Crystallization_and_Strength_Analysis_of_Amorphous_Maltose_and_MaltoseWhey_Protein_Isolate_Mixtures
https://www.benchchem.com/product/b7812399#understanding-the-hygroscopic-nature-of-maltose-monohydrate-in-formulations
https://www.benchchem.com/product/b7812399#understanding-the-hygroscopic-nature-of-maltose-monohydrate-in-formulations
https://www.benchchem.com/product/b7812399#understanding-the-hygroscopic-nature-of-maltose-monohydrate-in-formulations
https://www.benchchem.com/product/b7812399#understanding-the-hygroscopic-nature-of-maltose-monohydrate-in-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7812399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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